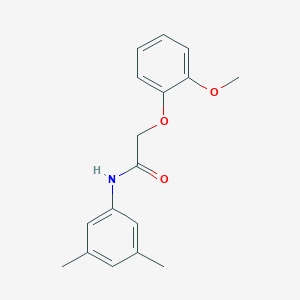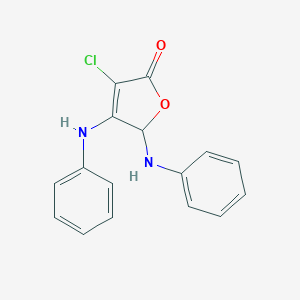![molecular formula C22H20N2O5 B259090 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid CAS No. 5567-36-2](/img/structure/B259090.png)
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes in the body. Adenosine receptors are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. The adenosine A1 receptor is one of the four subtypes of adenosine receptors and is mainly found in the brain, heart, and kidney.
作用机制
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor and preventing adenosine from binding. Adenosine A1 receptors are coupled to G proteins, and their activation leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid blocks the inhibitory effect of adenosine on cAMP levels, leading to an increase in cAMP levels and downstream signaling pathways.
Biochemical and Physiological Effects
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has been shown to increase the release of acetylcholine and dopamine, leading to improved cognitive function and memory. 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving myocardial function.
实验室实验的优点和局限性
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has several advantages as a research tool, including its high selectivity and potency for the adenosine A1 receptor, which allows for specific targeting of this receptor subtype. However, 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has some limitations, including its poor solubility in water and its short half-life in vivo, which may limit its use in certain experimental settings.
未来方向
Future research on 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid could focus on developing new analogs with improved pharmacokinetic properties and selectivity for the adenosine A1 receptor. 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid could also be used in combination with other drugs or therapies to investigate its potential therapeutic applications in various diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Additionally, further studies could explore the role of adenosine A1 receptors in the regulation of immune function and inflammation.
合成方法
The synthesis of 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid involves the reaction of 1,3-diphenyl-2-propen-1-one with pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N-phenethylcarbonyl chloride to obtain the final product, 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid.
科学研究应用
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine A1 receptors are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity in the brain. 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has been used to investigate the role of adenosine A1 receptors in the modulation of sleep-wake cycle, anxiety, and cognition.
属性
CAS 编号 |
5567-36-2 |
|---|---|
产品名称 |
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid |
分子式 |
C22H20N2O5 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
(E)-4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(2-phenylethyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H20N2O5/c25-19(11-12-21(27)28)23(14-13-16-7-3-1-4-8-16)18-15-20(26)24(22(18)29)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,27,28)/b12-11+ |
InChI 键 |
KJHTUIFTMLEAMC-VAWYXSNFSA-N |
手性 SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)/C=C/C(=O)O |
SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)


![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)


![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)